molecular formula C18H12N2S2 B14340312 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione CAS No. 104616-26-4

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione

Cat. No.: B14340312
CAS No.: 104616-26-4
M. Wt: 320.4 g/mol
InChI Key: QYGVHSCPZHRUJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the alkylation of nitrogen atoms in the presence of potassium t-butoxide as a base in 1-methyl-2-pyrrolidinone . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified through recrystallization or chromatographic techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopyrrolopyrrole derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its ability to form stable structures through intermolecular hydrogen bonds and π-π interactions. These interactions contribute to its stability and performance as a pigment and electronic material . The compound’s electron-deficient core facilitates its use in electronic applications by forming low LUMO energy levels, which enhance air stability for n-type organic semiconductors .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diphenyl-N,N’-dimethylpyrrolo[3,4-c]pyrrole-1,4-dione
  • 3,6-Diphenyl-N-butylpyrrolo[3,4-c]pyrrole-1,4-dione
  • 3,6-Diphenyl-N,N’-dibutylpyrrolo[3,4-c]pyrrole-1,4-dione
  • 3,6-Diphenyl-N-hexylpyrrolo[3,4-c]pyrrole-1,4-dione
  • 3,6-Diphenyl-N,N’-dihexylpyrrolo[3,4-c]pyrrole-1,4-dione
  • 3,6-Diphenyl-N-dodecylpyrrolo[3,4-c]pyrrole-1,4-dione
  • 3,6-Diphenyl-N,N’-didodecylpyrrolo[3,4-c]pyrrole-1,4-dione

Uniqueness

What sets 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione apart from its similar compounds is its specific structural configuration, which allows for unique intermolecular interactions and stability. This makes it particularly valuable in applications requiring high-performance pigments and electronic materials .

Properties

CAS No.

104616-26-4

Molecular Formula

C18H12N2S2

Molecular Weight

320.4 g/mol

IUPAC Name

1,4-diphenyl-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione

InChI

InChI=1S/C18H12N2S2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H

InChI Key

QYGVHSCPZHRUJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(N2)S)C(=NC3=S)C4=CC=CC=C4

Origin of Product

United States

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